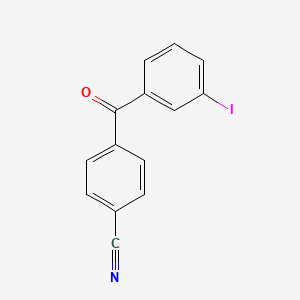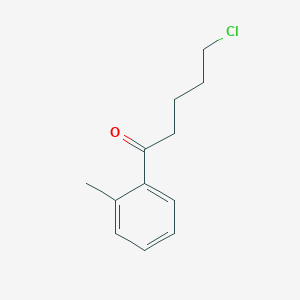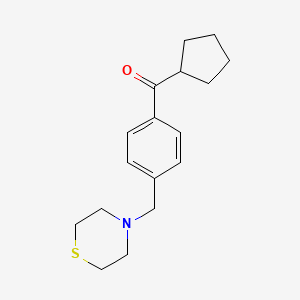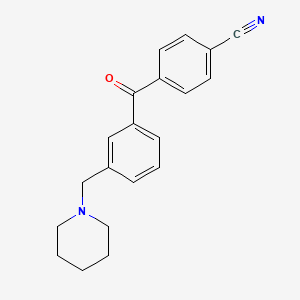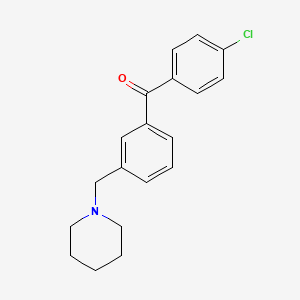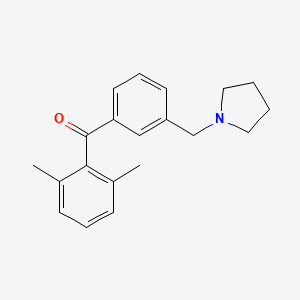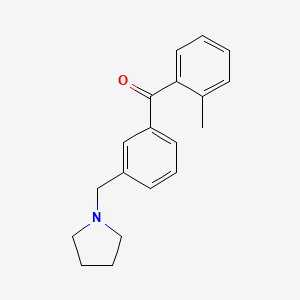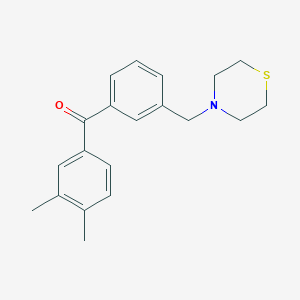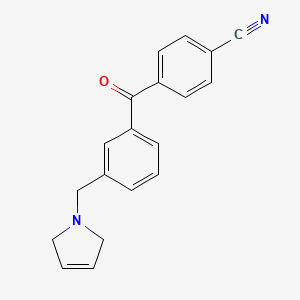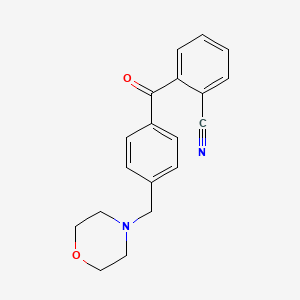
2-Cyano-4'-morpholinomethyl benzophenone
Descripción general
Descripción
2-Cyano-4’-morpholinomethyl benzophenone is a chemical compound that belongs to the family of benzophenone derivatives. It has a molecular formula of C19H18N2O2 and a molecular weight of 306.36 .
Molecular Structure Analysis
The molecular structure of 2-Cyano-4’-morpholinomethyl benzophenone consists of a benzophenone core with a cyano group (-CN) and a morpholinomethyl group attached to it .Physical And Chemical Properties Analysis
2-Cyano-4’-morpholinomethyl benzophenone has a molecular weight of 306.36 . Other physical and chemical properties such as boiling point and density are not provided in the search results.Aplicaciones Científicas De Investigación
Photochemistry and Biological Chemistry
Benzophenone (BP) photophores, including derivatives like 2-Cyano-4'-morpholinomethyl benzophenone, have unique photochemical properties. They are used in biological chemistry and material science due to their ability to form a biradicaloid triplet state upon excitation, enabling hydrogen atom abstraction from C-H bonds. This leads to stable covalent C-C bond formation, useful in ligand-protein interactions, molecular target identification, proteome profiling, and bioconjugation (Dormán et al., 2016).
Antitumor and Antiproliferative Activity
Novel morpholine conjugated benzophenone analogues, similar to 2-Cyano-4'-morpholinomethyl benzophenone, have been synthesized and shown to possess antiproliferative activity against various types of neoplastic cells. These derivatives have been found effective in inhibiting cancer progression and inducing apoptosis in cancer cells (Al‐Ghorbani et al., 2017).
Synthesis of Novel Compounds
Research has explored the interaction of morpholinomethyl benzophenone derivatives with various compounds to synthesize novel heterocyclic derivatives. These derivatives have potential applications in drug development and the study of complex biological systems (Helal et al., 2015).
Photoinitiator in Material Science
Certain benzophenone derivatives are used as photoinitiators in material science. For instance, studies have explored their use in polymerization processes and in the synthesis of ionic liquids with various applications, including biomass solvents (Pernak et al., 2011).
Surface Modification of Biomaterials
Photoreactive polymers bearing benzophenone groups are used for surface modification of biomaterials. The unique properties of these polymers make them suitable for creating highly hydrophilic surfaces, which have applications in reducing protein adsorption and cell adhesion in medical devices (Lin et al., 2015).
Anti-inflammatory Applications
Some benzophenone derivatives, including those with morpholine components, have shown potential as anti-inflammatory agents. Research in this area explores the synthesis and efficacy of these compounds in vivo, comparing their activity to standard drugs (Khanum et al., 2010).
Safety And Hazards
Propiedades
IUPAC Name |
2-[4-(morpholin-4-ylmethyl)benzoyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c20-13-17-3-1-2-4-18(17)19(22)16-7-5-15(6-8-16)14-21-9-11-23-12-10-21/h1-8H,9-12,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZGCIHFMBBQNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642621 | |
| Record name | 2-{4-[(Morpholin-4-yl)methyl]benzoyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4'-morpholinomethyl benzophenone | |
CAS RN |
898769-74-9 | |
| Record name | 2-[4-(4-Morpholinylmethyl)benzoyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-{4-[(Morpholin-4-yl)methyl]benzoyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



